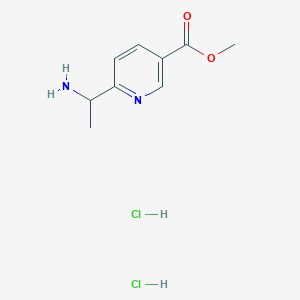

Methyl 6-(1-aminoethyl)nicotinate dihydrochloride

Description

Contextualization of Nicotinic Acid Scaffolds in Organic and Medicinal Chemistry Research

The pyridine (B92270) ring, a nitrogen-bearing heterocycle, represents a fundamental scaffold in the fields of organic and medicinal chemistry. rsc.orgnih.gov Considered a "privileged scaffold," this structural motif is a core component in over 7,000 different drug molecules and is prevalent in numerous natural products, including vitamins like niacin (nicotinic acid) and various alkaloids. rsc.orgnih.govdovepress.com The adaptability of pyridine and its derivatives, such as nicotinic acid, makes them highly sought-after starting materials for structural modifications in the pursuit of new therapeutic agents. enpress-publisher.comresearchgate.net

Nicotinic acid and its ester derivatives, known as nicotinates, are of particular importance. Researchers have extensively utilized these scaffolds to develop novel compounds with a broad spectrum of biological activities. researchgate.net Investigations have demonstrated that derivatives of nicotinic acid are promising candidates for creating anti-inflammatory, anticancer, antimicrobial, and antitubercular agents. nih.govnih.govdrugs.com The versatility of the nicotinic acid framework allows chemists to synthesize diverse molecular libraries, facilitating the discovery of new lead compounds in drug development. researchgate.netchemistryjournal.net

Overview of Structural Features and Research Significance of Methyl 6-(1-aminoethyl)nicotinate Dihydrochloride (B599025)

Methyl 6-(1-aminoethyl)nicotinate dihydrochloride is a specific derivative of nicotinic acid that serves a critical role in pharmaceutical synthesis. Its chemical structure is characterized by a central pyridine ring with a methyl ester group at the 3-position and a chiral 1-aminoethyl substituent at the 6-position. The compound is supplied as a dihydrochloride salt, which typically enhances its stability and solubility in aqueous solutions.

The primary research significance of this compound, particularly the (S)-enantiomer, is its function as a key chiral intermediate in the synthesis of Varenicline. myskinrecipes.com Varenicline is a well-established prescription medication used for smoking cessation. The specific structure of this compound is crucial for constructing the final, complex architecture of the active pharmaceutical ingredient with the correct stereochemistry, which is essential for its biological mechanism of action. myskinrecipes.com Its availability is for "Research Use Only," underscoring its role as a specialized building block in laboratory and industrial organic synthesis rather than for direct therapeutic application. bldpharm.combldpharm.com

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄Cl₂N₂O₂ |

| Molecular Weight | 253.13 g/mol |

| IUPAC Name | methyl 6-(1-aminoethyl)pyridine-3-carboxylate;dihydrochloride |

| CAS Number | 2763750-75-8 |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, Inert Atmosphere |

Data sourced from commercial suppliers and chemical databases. fluorochem.co.ukappchemical.com

Scope and Objectives of Academic Inquiry into the Compound

The academic and industrial inquiry surrounding this compound is sharply focused on its application in synthetic organic chemistry. The principal objective of research involving this compound is its efficient incorporation into multi-step synthetic pathways for producing pharmaceutical agents, most notably Varenicline. myskinrecipes.com

Research efforts concentrate on optimizing the synthetic routes that utilize this intermediate to maximize yield, ensure high enantiomeric purity of the final product, and develop scalable processes for industrial manufacturing. myskinrecipes.com Consequently, the study of this compound is not centered on discovering its own biological activities, but rather on its utility and reactivity as a critical precursor molecule. The scientific interest lies in enabling the efficient and stereoselective production of more complex, biologically active molecules. myskinrecipes.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 6-(1-aminoethyl)pyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;;/h3-6H,10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIUFUIZHCTTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(=O)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways

Strategies for the Esterification of Nicotinic Acid Precursors

A crucial step in the synthesis of the target molecule is the formation of the methyl ester of a suitably substituted nicotinic acid. The primary precursor for this step is typically 6-methylnicotinic acid or a derivative thereof.

Esterification Reaction Conditions and Catalysis

The direct esterification of 6-methylnicotinic acid with methanol (B129727) is a commonly employed method. prepchem.comchemicalbook.com This reaction is typically acid-catalyzed, with common catalysts including concentrated sulfuric acid or gaseous hydrogen chloride dissolved in methanol. chemicalbook.com The reaction generally proceeds under reflux conditions to drive the equilibrium towards the formation of the methyl ester. chemicalbook.com

An alternative and industrially relevant approach begins with the oxidation of 5-ethyl-2-methylpyridine. environmentclearance.nic.ingoogle.comenvironmentclearance.nic.in This oxidation is carried out using strong oxidizing agents such as nitric acid in the presence of sulfuric acid at elevated temperatures. environmentclearance.nic.inenvironmentclearance.nic.in The resulting 6-methylnicotinic acid is then esterified in situ by the addition of methanol. environmentclearance.nic.ingoogle.com

| Precursor | Reagents | Catalyst | Conditions | Product |

| 6-Methylnicotinic acid | Methanol | Sulfuric acid | Reflux | Methyl 6-methylnicotinate |

| 6-Methylnicotinic acid | Methanol saturated with HCl | Hydrogen chloride | Reflux | Methyl 6-methylnicotinate |

| 5-Ethyl-2-methylpyridine | Nitric acid, then Methanol | Sulfuric acid | High temperature | Methyl 6-methylnicotinate |

Optimization of Esterification Yields and Selectivity

To optimize the yield of the esterification reaction, it is essential to control the reaction parameters. The removal of water, a byproduct of the reaction, can shift the equilibrium towards the product side. In the case of the oxidation-esterification sequence from 5-ethyl-2-methylpyridine, continuously distilling off water and/or diluted nitric acid during the reaction has been shown to be effective. google.comgoogle.com

The choice of catalyst and its concentration also plays a significant role. While sulfuric acid is effective, the use of thionyl chloride in methanol can also facilitate the esterification, proceeding through an acid chloride intermediate. The purity of the final product is often ensured by standard purification techniques such as distillation or chromatography.

Reductive Amination Approaches for Aminoethyl Group Introduction

The introduction of the 1-aminoethyl moiety at the 6-position of the methyl nicotinate (B505614) backbone is a critical transformation. This is typically achieved through the reductive amination of a ketone precursor, methyl 6-acetylnicotinate. The synthesis of this intermediate can be accomplished from methyl 6-methylnicotinate, for instance, via N-oxidation followed by reaction with acetic anhydride (B1165640) and subsequent deoxygenation, a method adapted from the synthesis of 2-acetylnicotinic acid. smolecule.comgoogle.com

Mechanistic Studies of Reductive Amination Pathways

Reductive amination is a two-step process that occurs in a single pot. The first step involves the reaction of the ketone (methyl 6-acetylnicotinate) with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate. The second step is the reduction of the imine to the corresponding amine.

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride. The selection of the reducing agent and reaction conditions is crucial to ensure that the imine is reduced selectively in the presence of the starting ketone. Catalytic hydrogenation over a metal catalyst such as palladium or nickel is also a viable method.

Stereoselective Synthesis of Chiral Aminoethyl Moieties

The 1-aminoethyl group contains a chiral center, and the stereoselective synthesis of this moiety is often a key objective. Several strategies have been developed for the asymmetric synthesis of chiral amines from prochiral ketones, particularly in the context of acetylpyridine derivatives.

One prominent approach is asymmetric reductive amination using a chiral catalyst. Transition metal catalysts, such as those based on iridium and ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), have been successfully employed for the direct asymmetric reductive amination of 2-acetylpyridine (B122185) derivatives with high enantioselectivity.

Another strategy involves the stereoselective reduction of the ketone to a chiral alcohol, which is then converted to the amine. This can be achieved using biocatalysts, such as yeast or isolated enzymes (ketoreductases), which can reduce acetylpyridines to the corresponding (R)- or (S)-alcohols with high enantiomeric excess. The resulting chiral alcohol can then be converted to the amine with inversion of stereochemistry, for example, through a Mitsunobu reaction with a nitrogen nucleophile or by converting the alcohol into a good leaving group followed by substitution with an amine.

| Method | Catalyst/Reagent | Substrate Analogue | Product Stereochemistry | Enantiomeric Excess (ee) |

| Asymmetric Reductive Amination | Iridium complex with chiral ligand | 2-Acylpyridines | Chiral amine | Up to 95% |

| Asymmetric Reductive Amination | Ru(OAc)₂( (S)-binap) | 2-Acetyl-6-substituted pyridines | Chiral amine | >99% |

| Biocatalytic Reduction | Candida maris IFO10003 | Acetylpyridine derivatives | (R)-alcohol | 97% |

Exploration of Alternative Synthetic Routes

Beyond the primary pathway involving the reductive amination of methyl 6-acetylnicotinate, alternative synthetic routes can be envisioned. One such alternative would involve the synthesis of the chiral aminoethylpyridine moiety first, followed by the introduction of the carboxyl group and subsequent esterification. For example, chiral 1-(pyridin-2-yl)ethanamine derivatives can be synthesized and then subjected to reactions to build the nicotinate framework.

Another potential route could involve the direct amination of a suitable precursor. For instance, a derivative of methyl 6-(1-hydroxyethyl)nicotinate could be activated and then displaced with an amine. However, these routes may be longer and less convergent than the reductive amination approach. The final step in the synthesis is the formation of the dihydrochloride (B599025) salt, which is achieved by treating the final compound with two equivalents of hydrochloric acid. This protonates both the basic primary amine and the pyridine (B92270) ring nitrogen.

Multi-step Reaction Sequences from Diverse Starting Materials

The synthesis of Methyl 6-(1-aminoethyl)nicotinate dihydrochloride can be approached from various starting materials, each requiring a unique sequence of reactions. A common strategy involves the initial synthesis of a key intermediate, Methyl 6-methylnicotinate, which is then further functionalized.

Route 1: From 6-Methylnicotinic Acid

A straightforward and widely employed method begins with the esterification of 6-methylnicotinic acid.

Step 1: Esterification. 6-Methylnicotinic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid or by saturating the methanolic solution with gaseous hydrogen chloride. prepchem.comchemicalbook.com The mixture is typically heated under reflux for several hours to drive the reaction to completion. chemicalbook.com This Fischer esterification reaction yields Methyl 6-methylnicotinate.

Step 2: Acetylation (Proposed). The subsequent step would involve the introduction of an acetyl group at the 6-methyl position to form Methyl 6-acetylnicotinate. While specific literature for this direct transformation is not readily available, analogous reactions in organic synthesis would suggest methods like oxidation of the methyl group to an alcohol followed by oxidation to the ketone, or a free-radical halogenation followed by nucleophilic substitution with an acetate (B1210297) precursor and subsequent manipulation.

Step 3: Reductive Amination. The ketone functionality in Methyl 6-acetylnicotinate is then converted to the primary amine via reductive amination. This can be achieved by treating the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. commonorganicchemistry.commasterorganicchemistry.comyoutube.comscispace.com

Step 4: Dihydrochloride Salt Formation. The final step involves the formation of the dihydrochloride salt. The purified Methyl 6-(1-aminoethyl)nicotinate free base is dissolved in a suitable organic solvent and treated with hydrochloric acid (e.g., as a solution in ethanol (B145695) or as gaseous HCl) to precipitate the desired dihydrochloride salt. google.com

Route 2: From 5-Ethyl-2-Methyl Pyridine

An alternative industrial-scale synthesis commences with the oxidation of 5-ethyl-2-methyl pyridine.

Step 1: Oxidation. 5-Ethyl-2-methyl pyridine is subjected to oxidation using strong oxidizing agents like nitric acid in the presence of sulfuric acid at elevated temperatures. environmentclearance.nic.ingoogle.com This reaction selectively oxidizes the ethyl group to a carboxylic acid, yielding 6-methylnicotinic acid.

Step 2: Esterification. The resulting 6-methylnicotinic acid is then esterified with methanol, as described in the previous route, to produce Methyl 6-methylnicotinate. environmentclearance.nic.in The subsequent steps of acetylation, reductive amination, and salt formation would follow as outlined above.

| Starting Material | Key Intermediate | Reagents for Key Step |

| 6-Methylnicotinic Acid | Methyl 6-methylnicotinate | Methanol, Sulfuric Acid/HCl |

| 5-Ethyl-2-Methyl Pyridine | 6-Methylnicotinic Acid | Nitric Acid, Sulfuric Acid |

Novel Catalytic Systems in Synthesis

Modern organic synthesis emphasizes the use of efficient and selective catalytic systems to improve reaction outcomes and promote greener chemical processes.

In the synthesis of this compound, catalytic methods are particularly relevant in the reductive amination step. While stoichiometric reducing agents like sodium borohydride are effective, catalytic hydrogenation offers advantages in terms of atom economy and waste reduction.

Catalytic Hydrogenation: The reduction of the intermediate imine can be carried out using hydrogen gas in the presence of a metal catalyst. google.comgoogle.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. google.com The reaction is typically performed under a pressurized atmosphere of hydrogen in a suitable solvent like ethanol or methanol. The choice of catalyst and reaction conditions (temperature, pressure) can influence the stereoselectivity of the reaction, which is crucial if a specific enantiomer of the final product is desired.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation. In this method, a hydrogen donor molecule, such as formic acid or isopropanol, is used in the presence of a transition-metal catalyst (e.g., iridium or ruthenium complexes) to effect the reduction. rsc.orgnih.gov This approach can be advantageous as it often requires milder conditions and avoids the need for high-pressure hydrogenation equipment. nih.gov

Lewis Acid Catalysis in Reductive Amination: For less reactive ketones or imines, Lewis acids such as titanium(IV) isopropoxide or zinc chloride can be employed as catalysts to enhance the rate of reductive amination when using hydride reagents like sodium cyanoborohydride. commonorganicchemistry.com

Purification and Isolation Techniques in Synthetic Procedures

The purification and isolation of this compound are critical to obtaining a product of high purity, suitable for its intended applications. A multi-step approach is generally required to remove unreacted starting materials, byproducts, and residual solvents.

Purification of Intermediates:

Extraction: After the synthesis of intermediates like Methyl 6-methylnicotinate, a common purification technique is liquid-liquid extraction. For instance, after esterification, the reaction mixture is often neutralized, and the product is extracted into an organic solvent such as chloroform (B151607) or ethyl acetate. prepchem.comchemicalbook.com The organic layer is then washed with brine to remove water-soluble impurities and dried over an anhydrous salt like sodium sulfate. chemicalbook.com

Distillation: For intermediates that are liquids or low-melting solids, distillation under reduced pressure can be an effective method of purification.

Chromatography: Column chromatography using silica (B1680970) gel is a powerful technique for separating the desired compound from closely related impurities. chemicalbook.com The choice of eluent (solvent system) is crucial for achieving good separation.

Isolation and Purification of the Final Product:

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed description of the electronic distribution and orbital interactions within a molecule. These calculations are fundamental to predicting molecular geometry, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For Methyl 6-(1-aminoethyl)nicotinate dihydrochloride (B599025), DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can be employed to optimize the molecular geometry. mdpi.com This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

These geometric parameters are crucial for understanding the molecule's steric and electronic properties, which in turn dictate its reactivity. For instance, the planarity of the pyridine (B92270) ring and the orientation of the aminoethyl and methyl nicotinate (B505614) substituents influence how the molecule interacts with other chemical species.

| Parameter | Value |

|---|---|

| Bond Length (C-C in pyridine ring) | ~1.39 Å |

| Bond Length (C-N in pyridine ring) | ~1.34 Å |

| Bond Length (C-C ethyl) | ~1.53 Å |

| Bond Length (C-N ethyl) | ~1.47 Å |

| Bond Angle (C-N-C in pyridine ring) | ~117° |

| Dihedral Angle (Pyridine ring - Ester group) | Variable |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. For Methyl 6-(1-aminoethyl)nicotinate dihydrochloride, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms and the oxygen atoms of the ester group, while the LUMO is likely to be distributed over the electron-deficient pyridine ring.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 eV |

| LUMO | -1.2 eV |

| Energy Gap (ΔE) | 5.6 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. juniperpublishers.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. q-chem.com This method allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.

For this compound, NBO analysis can reveal hyperconjugative interactions that contribute to its stability. For example, the interaction between the lone pair of the nitrogen atom in the amino group and the antibonding orbitals of adjacent sigma bonds, or the delocalization of pi-electrons within the pyridine ring, can be quantified. rsc.org The stabilization energy associated with these interactions is a measure of the molecule's electronic stability.

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| LP(N) on Amino Group | σ(C-C) | 2.5 |

| π(C=C) in Ring | π(C=N) in Ring | 18.7 |

| LP(O) on Carbonyl | π*(C=O) | 25.1 |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual representation of the electrophilic and nucleophilic regions.

The MEP map uses a color spectrum to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density and negative potential, which are susceptible to electrophilic attack (nucleophilic sites). Blue indicates regions of low electron density and positive potential, which are prone to nucleophilic attack (electrophilic sites). Green represents regions of neutral potential.

In this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, identifying them as nucleophilic centers. The protons of the dihydrochloride salt and the hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating them as electrophilic sites.

The charge distribution revealed by the MEP map is crucial for understanding how the molecule interacts with other molecules, including receptors and enzymes. The distinct positive and negative regions on the molecular surface govern non-covalent interactions such as hydrogen bonding and electrostatic interactions. These interactions are fundamental to molecular recognition processes.

By analyzing the MEP surface, predictions can be made about the preferred orientation of this compound when it approaches a biological target. The distribution of charges, often quantified through methods like Mulliken or Natural Population Analysis, provides a numerical basis for these predictions.

| Atom/Region | Electrostatic Potential (a.u.) | Predicted Reactivity |

|---|---|---|

| Pyridine Nitrogen | -0.05 | Nucleophilic |

| Carbonyl Oxygen | -0.08 | Nucleophilic |

| Ammonium (B1175870) Hydrogens | +0.12 | Electrophilic |

| Aromatic Hydrogens | +0.03 | Slightly Electrophilic |

Spectroscopic Property Prediction and Correlation

Computational methods allow for the theoretical prediction of various spectroscopic data. By correlating these predictions with experimental spectra, a more detailed and accurate assignment of spectral features can be achieved.

Theoretical calculations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are typically performed using quantum chemical methods like Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities of the normal modes of a molecule. By comparing the calculated spectrum with the experimental one, each vibrational band can be assigned to a specific motion of the atoms within the molecule, such as stretching, bending, or torsional modes. This detailed assignment can be invaluable for structural elucidation and for understanding the effects of intermolecular interactions.

For this compound, theoretical vibrational analysis could help in identifying characteristic peaks for the nicotinic acid core, the aminoethyl side chain, and the methyl ester group. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other effects not fully captured by the theoretical model.

Table 1: Theoretical Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | 3250 |

| N-H (amine) | Asymmetric Stretch | 3350 |

| C-H (aromatic) | Stretch | 3100 |

| C=O (ester) | Stretch | 1725 |

| C=N (pyridine) | Stretch | 1590 |

| C=C (pyridine) | Stretch | 1570 |

| C-O (ester) | Stretch | 1250 |

Note: These are hypothetical values for illustrative purposes and would be determined through actual quantum chemical calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* and π→π* transitions. For this compound, TD-DFT calculations could predict the absorption bands arising from the π-system of the pyridine ring and the carbonyl group of the ester.

Similarly, computational methods can be employed to predict emission properties, such as fluorescence, by studying the excited state potential energy surfaces. These predictions can aid in the interpretation of experimental photophysical data and in the design of molecules with specific optical properties.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength |

| n→π | 280 | 0.01 |

| π→π | 260 | 0.5 |

| π→π* | 220 | 0.3 |

Note: These are hypothetical values for illustrative purposes and would be determined through actual TD-DFT calculations.

Quantum chemical calculations can accurately predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. nih.govwsu.edu These calculations are typically performed using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted relative to a standard reference compound (e.g., tetramethylsilane).

For this compound, theoretical NMR predictions can assist in the assignment of complex spectra, especially for the protons and carbons of the pyridine ring and the chiral center in the aminoethyl side chain. Comparing calculated and experimental chemical shifts can confirm the proposed structure and provide insights into the electronic environment of the different nuclei.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165.8 |

| C2 (pyridine) | 150.2 |

| C3 (pyridine) | 123.5 |

| C4 (pyridine) | 137.1 |

| C5 (pyridine) | 125.4 |

| C6 (pyridine) | 158.9 |

| CH (aminoethyl) | 52.3 |

| CH₃ (aminoethyl) | 20.1 |

| O-CH₃ (ester) | 52.7 |

Note: These are hypothetical values for illustrative purposes and would be determined through actual quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govatlantis-press.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvent effects.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations in different environments (e.g., in vacuum or in a solvent). Conformational analysis is crucial for understanding the three-dimensional structure of the molecule and how it might interact with biological targets. The presence of a chiral center in the aminoethyl side chain makes conformational analysis particularly important for this molecule.

Theoretical Structure-Activity Relationship (SAR) Studies via Computational Methods

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational methods play a key role in modern SAR studies through techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

In a hypothetical SAR study involving this compound and its analogs, computational methods could be used to calculate a variety of molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors can then be used to build a QSAR model that can predict the biological activity of new, untested compounds.

Molecular docking is another powerful computational technique that can be used in SAR studies. It involves predicting the binding mode and affinity of a small molecule (ligand) to the active site of a biological macromolecule (e.g., a protein or enzyme). For this compound, docking studies could be used to investigate its potential interactions with a specific biological target, providing insights into the molecular basis of its activity and guiding the design of more potent analogs.

Molecular Interaction and Pre Clinical Biological Studies

In Vitro Binding Assays with Molecular Targets

In vitro binding assays are crucial for determining the affinity and interaction kinetics of a compound with its biological targets. Despite the relevance of such studies, specific data for Methyl 6-(1-aminoethyl)nicotinate dihydrochloride (B599025) is not present in the reviewed literature.

Receptor Binding Affinity Studies (e.g., enzyme, protein, DNA targets)

No peer-reviewed studies presenting quantitative data on the receptor binding affinity (e.g., Kᵢ, Kd) of Methyl 6-(1-aminoethyl)nicotinate dihydrochloride for any specific biological target, including enzymes, proteins, or DNA, were identified. While its structure is noted to support potential binding to nicotinic acetylcholine (B1216132) receptors, empirical data from binding assays is not available in the public domain.

Ligand-Target Interaction Kinetics

There is no available published data detailing the ligand-target interaction kinetics, such as association (kₒₙ) or dissociation (kₒff) rates, for this compound with any molecular target.

Enzyme Modulation and Inhibition Studies

Investigations into how a compound affects enzyme activity are fundamental to understanding its potential pharmacological profile. However, specific studies detailing the enzymatic interactions of this compound are absent from the scientific literature.

Assessment of Enzyme Kinetic Parameters (e.g., IC₅₀, Kᵢ, Kₘ, Vₘₐₓ)

A thorough search of scientific databases yielded no studies that have assessed the enzyme kinetic parameters for this compound. Consequently, values for IC₅₀, Kᵢ, Kₘ, or Vₘₐₓ related to this compound's interaction with any enzyme are not available.

Mechanistic Enzymology of Compound-Enzyme Interactions

In the absence of primary inhibition and kinetic data, no reports on the mechanistic enzymology of interactions between this compound and any enzyme could be found.

Cellular Uptake and Intracellular Localization Studies (in cell lines)

Research detailing the cellular pharmacology of this compound is not available. There are no published studies that investigate its uptake into cells or its subsequent localization within intracellular compartments in any tested cell lines.

Analysis of Cellular Permeability and Distribution

The cellular permeability of nicotinic receptor ligands, particularly weak bases, is a critical determinant of their distribution and interaction with target receptors. Varenicline, a direct derivative of this compound, exhibits properties of a weak base that allow it to permeate cellular membranes. nih.gov Uncharged varenicline can cross cell membranes, but it can become protonated and trapped within acidic intracellular compartments. elifesciences.org This trapping mechanism is influenced by the pKa of the ligand and the pH of the intracellular vesicles. nih.gov

Research indicates that varenicline and similar ligands with a high pKa tend to accumulate in these acidic vesicles, which can include Golgi satellites. nih.gov This accumulation can lead to higher intracellular concentrations than in the plasma. nih.gov Given its structural similarity, this compound is also expected to be a weak base capable of crossing cellular membranes and potentially accumulating in acidic intracellular compartments.

| Compound/Ligand | Permeability Characteristic | Distribution Profile |

| Varenicline | Membrane permeant weak base | Accumulates in intracellular acidic vesicles (e.g., Golgi satellites) |

| Nicotine | Membrane permeant weak base | Accumulates in intracellular acidic compartments |

| [¹⁸F]2-FA85380 | Varenicline-like pKa and affinity | Slow kinetics consistent with trapping in α4β2R-containing Golgi satellites |

| [¹⁸F]Nifene | Nicotine-like pKa and affinity | Rapid kinetics, no significant trapping observed |

This table presents data on the cellular permeability and distribution of varenicline and other nicotinic ligands to infer the likely properties of this compound.

Subcellular Compartmentalization and Accumulation

The subcellular distribution of nicotinic ligands like varenicline is not uniform. Studies have shown that these compounds can be sequestered in acidic intracellular vesicles that contain α4β2 nicotinic acetylcholine receptors. nih.govnih.gov This phenomenon, known as "trapping," is a result of the ligand's weak base properties. elifesciences.org Once inside the acidic environment of these vesicles, the ligand becomes protonated and is less able to diffuse back across the vesicle membrane. nih.gov

For varenicline, this trapping has been observed in Golgi satellites, leading to a slow release of the drug over time. nih.gov This sustained release is thought to contribute to its efficacy as a smoking cessation aid. nih.gov The accumulation of varenicline is also dependent on intracellular pH homeostasis and can be disrupted by agents that neutralize acidic intracellular compartments. elifesciences.org As a precursor to varenicline, this compound would likely exhibit similar tendencies for subcellular compartmentalization and accumulation in acidic vesicles, a property that would be influenced by its own pKa and affinity for nAChRs.

| Vesicle Type | Ligand Accumulation | Implication |

| Acidic Intracellular Vesicles | Varenicline, Nicotine | Trapping of weak base ligands, leading to higher intracellular concentrations. |

| Golgi Satellites (GSats) | Varenicline, [¹⁸F]2-FA85380 | Slow release of the ligand over time, potentially prolonging its pharmacological effect. |

This table summarizes the subcellular compartmentalization and accumulation findings for varenicline and related ligands, which are relevant for understanding the potential behavior of this compound.

Structure-Activity Relationship (SAR) Derivation from Biological Data

The structure-activity relationship (SAR) for ligands of the nicotinic acetylcholine receptor is well-studied, and the development of varenicline from cytisine provides a clear example of SAR-driven drug design. nih.gov

Synthesis and Evaluation of Structural Analogues and Derivatives

The synthesis of varenicline from this compound is a multi-step process that results in a tetracyclic core structure with a basic piperidine unit. biorxiv.org The biological activity of varenicline and its analogues is highly dependent on this core structure and the presence and location of hydrogen-bond acceptor components. biorxiv.org

Studies on varenicline analogues have revealed that modifications to the quinoxaline moiety can significantly impact the ligand's interaction with the nAChR. biorxiv.org The synthesis and evaluation of such derivatives are crucial for understanding the structural requirements for high-affinity binding and partial agonism at the α4β2 nAChR. researchgate.net

| Compound | Key Structural Feature | Biological Activity Profile |

| Varenicline | Tetracyclic core with a pyrazino moiety | High-affinity partial agonist at α4β2 nAChRs. nih.gov |

| Cytisine | Tricyclic structure, precursor for varenicline design | Partial agonist at α4β2 nAChRs. nih.gov |

| Varenicline Analogues (e.g., C₂ varenicline, isovarenicline) | Altered location of N-based H-bond acceptors | Varied functional profiles at α4β2 nAChRs. biorxiv.org |

This table outlines the key structural features and biological activities of varenicline and its analogues, providing insight into the SAR of this class of compounds.

Identification of Key Pharmacophoric Features for Target Interaction

The interaction of varenicline with the α4β2 nAChR is characterized by several key pharmacophoric features. The binding site is located at the interface of two subunits, and the ligand interacts with amino acids from both the principal and complementary faces of the binding pocket. esrf.fr

Key interactions for varenicline include:

Cation-π interactions: The protonated nitrogen of the piperidine ring interacts with aromatic amino acid residues, such as tryptophan, in the binding pocket. biorxiv.orgesrf.fr

Hydrogen bonding: The quinoxaline moiety of varenicline acts as a hydrogen-bond acceptor, forming a crucial interaction with the side-chain of a serine residue on the β2 subunit. biorxiv.org A water molecule also mediates hydrogen bonds between the ligand and the protein backbone. esrf.fr

Hydrophobic interactions: The complementary face of the binding site engages in hydrophobic interactions with varenicline. esrf.fr

These features constitute the pharmacophore for high-affinity binding to the α4β2 nAChR. The structural framework of this compound provides the foundational elements that, upon cyclization and further modification to form varenicline, will satisfy these pharmacophoric requirements.

| Pharmacophoric Feature | Interacting Moiety on Varenicline | Interacting Residue on α4β2 nAChR |

| Cation-π Interaction | Protonated Piperidine Nitrogen | Tryptophan (TrpB) on α4 subunit. biorxiv.org |

| Hydrogen Bond Acceptor | Quinoxaline Moiety | Serine (b2S133) on β2 subunit. biorxiv.org |

| Mediated Hydrogen Bond | Pyrazino Nitrogen | Mediated by a water molecule to Isoleucine and Glutamine backbone. esrf.fr |

| Hydrophobic Interactions | Tetracyclic Core | Isoleucine, Leucine on the complementary face. esrf.fr |

This table details the key pharmacophoric features and molecular interactions between varenicline and the α4β2 nicotinic acetylcholine receptor.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interaction of the compound with electromagnetic radiation, detailed information about its molecular framework and electronic system can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the carbon-hydrogen framework.

For Methyl 6-(1-aminoethyl)nicotinate dihydrochloride (B599025), the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing connectivity information. The dihydrochloride form means the amino group will be protonated (-NH3+), which affects the chemical shifts of adjacent protons.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine-H (position 2) | 9.0 - 9.2 | Doublet (d) |

| Pyridine-H (position 4) | 8.3 - 8.5 | Doublet of doublets (dd) |

| Pyridine-H (position 5) | 7.8 - 8.0 | Doublet (d) |

| Methine-CH (on ethyl group) | 4.5 - 4.8 | Quartet (q) |

| Methyl-OCH₃ (ester) | 3.9 - 4.1 | Singlet (s) |

| Methyl-CH₃ (on ethyl group) | 1.7 - 1.9 | Doublet (d) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its bonding environment (e.g., aromatic, aliphatic, carbonyl).

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O (ester) | 164 - 166 |

| Pyridine (B92270) C-6 (attached to ethyl) | 158 - 162 |

| Pyridine C-2 | 150 - 152 |

| Pyridine C-4 | 138 - 140 |

| Pyridine C-3 (attached to ester) | 125 - 127 |

| Pyridine C-5 | 122 - 124 |

| Methyl O-CH₃ (ester) | 52 - 54 |

| Methine CH (on ethyl group) | 48 - 52 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm these assignments by establishing proton-proton and proton-carbon correlations, respectively.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uh.edu The absorption of specific frequencies of IR radiation or the inelastic scattering of light (Raman) corresponds to the vibrations of particular functional groups, providing a molecular "fingerprint".

For Methyl 6-(1-aminoethyl)nicotinate dihydrochloride, key functional groups can be identified by their characteristic vibrational frequencies.

Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| N-H (Ammonium salt) | Stretch | 3100 - 2800 (broad) | Weak |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Strong |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Ester) | Stretch | 1730 - 1715 | Medium |

| C=N, C=C (Pyridine ring) | Stretch | 1600 - 1450 | Strong |

| N-H (Ammonium salt) | Bend | 1600 - 1500 | Medium |

The strong C=O stretching band in the IR spectrum is a key diagnostic feature of the ester group. The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the N-H stretching in the ammonium (B1175870) salt. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which often show strong intensity. uh.edu

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The pyridine ring in this compound contains a conjugated system that absorbs UV radiation, leading to π → π* transitions.

Based on data for similar compounds like methyl nicotinate (B505614), the compound is expected to exhibit strong absorption in the UV region. spectrabase.com The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties.

Predicted UV-Vis Absorption Data

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|

The position and intensity of the absorption maximum can be influenced by the solvent polarity. This data is particularly useful for quantitative analysis, such as in determining concentration during HPLC analysis.

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the elemental formula.

The molecular formula of the free base is C₉H₁₂N₂O₂, and for the dihydrochloride salt, it is C₉H₁₄Cl₂N₂O₂. appchemical.com HRMS, typically using electrospray ionization (ESI), would be used to detect the protonated molecular ion of the free base, [M+H]⁺.

Molecular Mass Information

| Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| Free Base (M) | C₉H₁₂N₂O₂ | 180.0899 |

| Protonated Free Base [M+H]⁺ | C₉H₁₃N₂O₂⁺ | 181.0977 |

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the parent ion. This provides further structural confirmation by identifying characteristic neutral losses and daughter ions.

Predicted Key Fragment Ions (from [M+H]⁺)

| m/z | Possible Fragment Structure / Neutral Loss |

|---|---|

| 166 | Loss of CH₃ (methyl radical) |

| 151 | Loss of C₂H₅N (ethylamine) |

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from impurities, such as starting materials, byproducts, or degradation products. It is also the primary method for quantifying the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile organic compounds like this compound. A robust HPLC method can separate the target analyte from closely related impurities.

Method development would typically involve a reversed-phase approach. A C18 (ODS) column is a common starting point, as it effectively separates moderately polar compounds. nih.gov A diode-array detector (DAD) or a UV-Vis detector set to the compound's λmax (~263 nm) would be used for detection and quantification. nih.govmdpi.com

The mobile phase composition is critical for achieving good separation. A gradient elution method, starting with a high percentage of a weak solvent (e.g., buffered water) and gradually increasing the percentage of a strong organic solvent (e.g., acetonitrile (B52724) or methanol), is often employed to ensure the elution of all components with good peak shape.

Typical HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size nih.gov |

| Mobile Phase A | 0.1% Formic acid or Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution Mode | Gradient (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detector | DAD or UV at λmax (~263 nm) nih.gov |

| Injection Volume | 10 µL |

The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method provides a reliable assessment of the compound's purity, crucial for its use in further research.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar and reactive molecules like primary amines and their salts can be challenging due to strong interactions with the stationary phase, leading to poor peak shape and potential degradation. sielc.comthermofisher.com For a compound such as this compound, which possesses a primary amine and is a dihydrochloride salt, direct GC analysis is generally not feasible without derivatization.

The primary amine group makes the molecule highly polar and prone to adsorption on conventional GC columns. sielc.com To overcome this, a derivatization step is typically required to convert the amine into a less polar, more volatile derivative. Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents, or chloroformates. researchgate.net This process reduces the polarity and hydrogen-bonding capacity of the analyte, resulting in improved chromatographic performance.

Once derivatized, the compound can be analyzed on a suitable capillary GC column, often with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity for organic compounds, while a Mass Spectrometry (MS) detector provides structural information and confirmation of identity. cdc.govnih.gov

Below is a table outlining typical, hypothetical GC parameters that could be developed for the analysis of a derivatized form of Methyl 6-(1-aminoethyl)nicotinate.

| Parameter | Setting | Purpose |

| Column | DB-5 or similar (30 m x 0.25 mm ID, 0.25 µm film) | Provides good resolution for a wide range of semi-volatile compounds. asianpubs.org |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimizes separation efficiency. |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min | Separates the analyte from impurities and derivatizing agent by their boiling points. |

| Detector | Mass Spectrometry (MS) | Provides mass-to-charge ratio for identification and structural confirmation. |

| MS Interface Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential technique for the purification and isolation of target compounds from reaction mixtures or for separating them from impurities. For a polar, water-soluble compound like this compound, reversed-phase or mixed-mode preparative High-Performance Liquid Chromatography (HPLC) are suitable methods. sielc.comsielc.com

The goal of preparative HPLC is to achieve high purity and recovery of the desired compound. The development of a preparative method often starts with analytical scale HPLC to optimize the separation conditions, which are then scaled up. Key parameters include the choice of stationary phase, mobile phase composition, pH, and flow rate.

For this compound, a C18 stationary phase could be effective, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase would need to be carefully controlled to ensure the analyte is in a consistent ionic state, which is crucial for reproducible retention times. Mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can also provide unique selectivity for polar and ionizable compounds. sielc.com

The following table presents a hypothetical set of parameters for the preparative HPLC isolation of this compound.

| Parameter | Setting | Rationale |

| Column | C18, 10 µm particle size (e.g., 250 x 21.2 mm) | Standard reversed-phase chemistry for retaining organic molecules; larger dimensions for higher loading capacity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to ensure consistent protonation of the amine and improve peak shape. |

| Mobile Phase B | Acetonitrile | Organic solvent to elute the compound from the reversed-phase column. |

| Gradient | 5% to 40% B over 30 minutes | A gradient is used to effectively separate the target compound from more or less polar impurities. |

| Flow Rate | 20 mL/min | Appropriate for the column dimension to ensure efficient separation without excessive pressure. |

| Detection | UV at 265 nm | The pyridine ring of the nicotinate structure is expected to have strong UV absorbance for detection. |

| Fraction Collection | Triggered by peak detection | Automated collection of the eluting peak corresponding to the pure compound. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous confirmation of the molecular structure, stereochemistry, and the packing of molecules in the crystal lattice. mdpi.com

The first and often most challenging step in X-ray crystallography is growing a single crystal of sufficient size and quality. For a dihydrochloride salt, which is typically soluble in polar solvents, slow evaporation from a suitable solvent or solvent/anti-solvent system is a common crystallization technique. Solvents such as methanol, ethanol (B145695), or water, or mixtures thereof, could be explored. The quality of the resulting crystals is assessed visually under a microscope for well-defined faces and lack of defects. A preliminary diffraction experiment is then performed to evaluate the crystal's diffraction power and internal order.

Once a suitable crystal is obtained and diffraction data are collected, the resulting electron density map is used to solve the crystal structure. For this compound, the analysis would focus on several key features. The protonation of the pyridine nitrogen and the primary amine by the two hydrochloride counter-ions would be confirmed. nih.gov

The crystal packing is stabilized by a network of intermolecular interactions. Given the functional groups present, a variety of hydrogen bonds are expected to be the dominant forces. These would likely include interactions between the protonated amine (N-H+) and the chloride ions (Cl-), as well as between the protonated pyridine ring nitrogen and chloride ions. researchgate.net Other potential interactions include C-H···O hydrogen bonds involving the methyl ester, and π–π stacking interactions between the aromatic pyridine rings of adjacent molecules. nih.govnih.gov A Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.gov

The table below summarizes the potential intermolecular interactions that could be observed in the crystal structure.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H (Ammonium) | Cl⁻ | 3.0 - 3.3 | Primary interaction stabilizing the salt structure. |

| Hydrogen Bond | N-H (Pyridinium) | Cl⁻ | 3.0 - 3.3 | Confirms protonation site and stabilizes packing. nih.gov |

| π–π Stacking | Pyridine Ring (Centroid) | Pyridine Ring (Centroid) | 3.5 - 4.0 | Contributes to the overall stability of the crystal lattice. nih.gov |

| C-H···O Interaction | C-H (various) | O (Ester Carbonyl) | 3.2 - 3.6 | Weaker, directional interactions that influence molecular conformation and packing. nih.gov |

Chiral Resolution and Enantiomeric Purity Determination

Methyl 6-(1-aminoethyl)nicotinate contains a stereocenter at the carbon atom of the aminoethyl group, meaning it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological properties.

Chiral HPLC is the most widely used technique for the separation of enantiomers in the pharmaceutical industry. mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For the separation of chiral primary amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are often highly effective. yakhak.orgresearchgate.net The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

The choice of mobile phase is also crucial for achieving good resolution. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common. In reversed-phase mode, aqueous buffers with organic modifiers are used. The addition of acidic or basic additives to the mobile phase can significantly influence the retention and selectivity by modifying the ionization state of the analyte and interacting with the stationary phase. researchgate.netchromatographyonline.com

The following table outlines a hypothetical chiral HPLC method for the enantiomeric separation of Methyl 6-(1-aminoethyl)nicotinate.

| Parameter | Setting | Rationale |

| Column | Chiralpak® IE or similar amylose-based CSP (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs are known to be effective for resolving a wide range of chiral amines. yakhak.org |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase conditions often provide excellent selectivity on polysaccharide CSPs. Diethylamine is a basic modifier used to improve the peak shape of basic analytes. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency and resolution. |

| Temperature | 25 °C | Temperature is controlled to ensure reproducible retention times. |

| Detection | UV at 265 nm | Provides sensitive detection of the nicotinate chromophore. |

This method would allow for the determination of the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound, which is a critical quality attribute for a chiral pharmaceutical compound.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

The stereochemistry of this compound is defined by the chiral center at the carbon atom of the ethylamino group attached to the pyridine ring. This chirality gives rise to two enantiomers, the (R)- and (S)-forms, which are non-superimposable mirror images of each other. Optical rotation and circular dichroism (CD) spectroscopy are powerful, non-destructive chiroptical techniques used to distinguish between these enantiomers and provide insight into their absolute configuration and conformational preferences in solution.

Optical rotation is the phenomenon where the plane of linearly polarized light is rotated when it passes through a solution containing a chiral molecule. wikipedia.org Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. wikipedia.org The specific rotation, [α], is a characteristic physical constant for a chiral compound and is determined under standardized conditions of temperature, wavelength (typically the sodium D-line at 589 nm), concentration, and solvent.

For this compound, the specific rotation of each enantiomer would be measured to establish its chiroptical properties. Although specific experimental values for this compound are not available in the public literature, a representative dataset for its enantiomers would appear as follows, illustrating the expected mirror-image relationship.

Table 1: Illustrative Specific Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α] D 25 | Concentration (g/100mL) | Solvent |

|---|---|---|---|

| (S)-enantiomer | -25.5° | 1.0 | Methanol |

| (R)-enantiomer | +25.5° | 1.0 | Methanol |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected relationship between the enantiomers of a chiral compound.

Circular Dichroism (CD) spectroscopy is another critical technique for characterizing chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. rsc.org A CD spectrum plots the difference in absorption (ΔA) or molar ellipticity ([θ]) as a function of wavelength. The resulting spectral bands, known as Cotton effects, can be positive or negative and provide detailed information about the stereochemical environment of the chromophores within the molecule. nih.gov

The chromophore in this compound is the nicotinic acid moiety. The electronic transitions of this pyridine system, when perturbed by the adjacent chiral center, would give rise to a characteristic CD spectrum. The spectra of the (R)- and (S)-enantiomers are expected to be mirror images of each other. nih.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the CD spectra for each enantiomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized compound can be determined. rsc.org

A hypothetical CD spectrum for the enantiomers of this compound might show specific Cotton effects in the UV region, corresponding to the π→π* transitions of the aromatic ring. The sign and magnitude of these effects are directly related to the spatial arrangement of the groups around the chiral center.

Table 2: Representative Circular Dichroism Spectral Data for this compound Enantiomers

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

|---|---|---|

| (S)-enantiomer | 215 | +1.5 x 10⁴ |

| 265 | -0.8 x 10⁴ | |

| (R)-enantiomer | 215 | -1.5 x 10⁴ |

| 265 | +0.8 x 10⁴ |

Note: The data presented in this table is hypothetical and intended to illustrate the expected mirror-image nature of the CD spectra for a pair of enantiomers.

Applications As Research Tools and Chemical Probes

Utilization in Chemical Biology for Pathway Elucidation

The nicotinate (B505614) and nicotinamide (B372718) moieties are central to cellular metabolism, primarily as precursors for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD), a critical coenzyme in redox reactions. nih.govkegg.jp Chemical analogues of these natural metabolites can serve as powerful probes to investigate the enzymes and pathways involved in NAD biosynthesis and degradation. nih.govresearchgate.net

While direct studies on Methyl 6-(1-aminoethyl)nicotinate dihydrochloride (B599025) for pathway elucidation are not extensively documented, its structural similarity to endogenous nicotinates suggests its potential as a chemical probe. kegg.jpresearchgate.net By introducing modifications such as the 1-aminoethyl group, researchers can investigate the substrate specificity of enzymes within the nicotinate and nicotinamide metabolic pathways. nih.gov For example, such compounds could be used to study the activity of nicotinate phosphoribosyltransferase (NAPRT), a key enzyme in the NAD salvage pathway.

Furthermore, the introduction of reporter tags or reactive functionalities onto the amino group of Methyl 6-(1-aminoethyl)nicotinate dihydrochloride could enable its use in activity-based protein profiling (ABPP) to identify and characterize novel enzymes or binding proteins involved in nicotinate metabolism.

Scaffold for Novel Compound Design and Synthesis

The pyridine (B92270) ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. nih.gov The nicotinate core, in particular, offers a versatile template for the design and synthesis of new bioactive molecules.

The functional groups present in this compound—the primary amine, the methyl ester, and the pyridine ring—provide multiple points for chemical diversification, making it an excellent starting material for the construction of chemical libraries. nih.gov Through techniques such as parallel synthesis, the amino group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. mdpi.com Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to generate a library of amides.

These combinatorial libraries of nicotinate derivatives can be screened against various biological targets to identify novel hit compounds for drug discovery programs. The rigid pyridine core provides a well-defined spatial arrangement for the appended functional groups, which can facilitate structure-activity relationship (SAR) studies.

The nicotinate scaffold has been successfully employed in the design of targeted ligands and inhibitors for a range of biological targets, including enzymes and receptors. nih.gov For instance, pyridine-based structures have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov

The structure of this compound can be used as a starting point for the rational design of such inhibitors. The aminoethyl side chain can be modified to interact with specific residues in a target's binding site, while the methyl nicotinate portion can be tailored to optimize physicochemical properties such as solubility and cell permeability.

Table 1: Potential Modifications of this compound for Targeted Ligand Design

| Modification Site | Potential Reaction | Desired Outcome |

| Primary Amine | Acylation with diverse carboxylic acids | Introduce new interaction points (H-bond donors/acceptors, hydrophobic groups) |

| Primary Amine | Reductive amination with aldehydes/ketones | Explore different side chain lengths and branching |

| Methyl Ester | Hydrolysis to carboxylic acid | Enable amide coupling with a library of amines |

| Pyridine Ring | N-oxidation or substitution | Modulate electronic properties and solubility |

Role in Synthetic Methodology Development

The unique reactivity of the pyridine ring and its substituents makes compounds like this compound valuable substrates for the development of new synthetic methodologies. The presence of both an electron-withdrawing ester group and an electron-donating aminoethyl group on the pyridine ring can influence its reactivity in various transformations.

For instance, the pyridine nitrogen can be targeted in quaternization or N-oxide formation reactions. The aromatic ring itself can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. The development of novel cross-coupling reactions or C-H activation strategies on such substituted pyridine systems is an active area of research in organic synthesis.

Bioisosteric Replacements and Their Impact on Molecular Function

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize drug-like properties. drughunter.comu-tokyo.ac.jp The structure of this compound offers several opportunities for bioisosteric modifications to modulate its biological activity and pharmacokinetic profile.

One common bioisosteric replacement for a methyl ester is a small, stable heterocyclic ring, such as an oxadiazole or a triazole. This modification can improve metabolic stability by removing a site susceptible to hydrolysis by esterases, while maintaining the ability to participate in hydrogen bonding interactions.

The aminoethyl side chain can also be a target for bioisosteric replacement. For example, replacing the primary amine with a hydroxyl or methoxy (B1213986) group would significantly alter the hydrogen bonding capacity and basicity of the molecule, which could have a profound impact on its interaction with biological targets.

Table 2: Potential Bioisosteric Replacements in this compound

| Original Functional Group | Potential Bioisostere | Rationale for Replacement | Potential Impact on Molecular Function |

| Methyl Ester | Oxadiazole, Triazole | Improve metabolic stability against esterases | Maintain hydrogen bonding capabilities, alter solubility |

| Primary Amine | Hydroxyl, Methoxy | Modulate hydrogen bonding and basicity | Change in target binding affinity and selectivity |

| Ethyl Linker | Cyclopropyl, Oxetane | Introduce conformational rigidity | Restrict rotational freedom, potentially increasing binding affinity |

| Pyridine Nitrogen | CH (Benzene ring) | Alter electronic properties and polarity | Change in overall molecular shape and dipole moment |

The systematic application of bioisosteric replacements to the this compound scaffold can lead to the discovery of new compounds with improved therapeutic potential by fine-tuning their potency, selectivity, and pharmacokinetic properties. drughunter.com

Future Research Directions and Emerging Paradigms

Development of Next-Generation Synthetic Strategies

The synthesis of structurally complex and stereochemically defined molecules is a cornerstone of modern medicinal chemistry. Future synthetic strategies for Methyl 6-(1-aminoethyl)nicotinate dihydrochloride (B599025) and its analogs will likely focus on efficiency, selectivity, and sustainability.

One promising avenue is the continued development of transition-metal-catalyzed C-H functionalization. nih.gov This approach allows for the direct modification of the pyridine (B92270) ring, potentially offering more efficient routes to novel derivatives than traditional multi-step syntheses. nih.gov Furthermore, the synthesis of chiral pyridine derivatives is of significant interest, given that the biological activity of stereoisomers can vary dramatically. nih.govnih.gov Advanced catalytic systems, including those employing copper with chiral diphosphine ligands, could be adapted for the enantioselective synthesis of the chiral aminoethyl side chain of the target molecule. nih.gov

Future research could also explore photocatalyzed reactions, which offer green and sustainable alternatives to traditional synthetic methods. researchgate.net These light-driven reactions can enable unique chemical transformations under mild conditions. researchgate.net Additionally, refining industrial-scale synthesis methods for nicotinic acid, the core scaffold of the molecule, will be crucial for ensuring a cost-effective and environmentally friendly supply of starting materials. nih.gov

Table 1: Emerging Synthetic Methodologies for Pyridine Derivatives

| Methodology | Description | Potential Advantages |

| Transition-Metal-Catalyzed C-H Functionalization | Direct modification of the pyridine C-H bonds, bypassing the need for pre-functionalized starting materials. nih.gov | Increased atom economy, reduced step count, and access to novel chemical space. nih.gov |

| Asymmetric Catalysis | Use of chiral catalysts to selectively produce one enantiomer of a chiral molecule. nih.gov | Production of stereochemically pure compounds with potentially improved therapeutic indices. nih.gov |

| Photocatalysis | Utilization of light to drive chemical reactions, often with the aid of a photocatalyst. researchgate.net | Environmentally friendly, mild reaction conditions, and novel reactivity. researchgate.net |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. | Improved safety, scalability, and process control. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and machine learning are becoming indispensable tools in drug discovery and materials science. For Methyl 6-(1-aminoethyl)nicotinate dihydrochloride, these approaches can provide valuable insights into its properties and potential interactions, thereby guiding experimental efforts.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the electronic structure and reactivity of the molecule. semanticscholar.org Such studies can help in understanding its conformational preferences and the nature of its interactions with biological targets. semanticscholar.org Molecular docking simulations can predict the binding mode and affinity of the compound to various protein targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Furthermore, the burgeoning field of machine learning offers powerful tools for predictive modeling. ewadirect.combiorxiv.orgnih.gov By training models on large datasets of known protein-ligand interactions, it is possible to predict the biological activity of new compounds. ewadirect.combiorxiv.org These models can also be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

Table 2: Computational and Predictive Modeling Techniques

| Technique | Application | Predicted Parameters |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. semanticscholar.org | Molecular orbitals, charge distribution, reaction energies. semanticscholar.org |

| Molecular Docking | Prediction of binding mode and affinity to a protein target. nih.gov | Binding energy, protein-ligand interactions, conformational changes. nih.gov |

| Machine Learning | Prediction of biological activity and physicochemical properties. ewadirect.comnih.gov | Inhibition constants (IC50), binding affinity, ADME properties. nih.govewadirect.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. semanticscholar.org | Bond critical points, electron density, nature of interactions. semanticscholar.org |

Exploration of Novel Molecular Targets and Pathways

While the nicotinic acid scaffold suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), the precise molecular targets of this compound remain to be elucidated. Future research should aim to identify and validate its biological targets and explore the downstream signaling pathways it modulates.

The nAChRs are a diverse family of ligand-gated ion channels that are implicated in a wide range of physiological and pathological processes. nih.govresearchgate.net Different subtypes of nAChRs, such as the α7, α4β2, and α9/α10 subtypes, represent potential therapeutic targets for neurological and inflammatory disorders. nih.govnih.gov Investigating the affinity and selectivity of this compound for these various nAChR subtypes will be a critical step in understanding its pharmacological profile.

Beyond nAChRs, nicotinic acid derivatives have been shown to interact with other targets. For example, some derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Others have been found to inhibit enzymes involved in the biosynthesis of hydrogen sulfide, a signaling molecule with diverse physiological roles. nih.gov A comprehensive target identification strategy, employing techniques such as affinity chromatography and chemoproteomics, could reveal novel and unexpected biological activities for this compound.

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. youtube.com Integrating this compound and a library of its derivatives into HTS campaigns is a logical next step to accelerate the discovery of new applications.

HTS assays can be developed to screen for activity against a wide range of targets, including specific enzymes, receptors, and ion channels. nih.govrsc.org For instance, cell-based assays can be designed to measure the effect of the compound on cellular processes such as proliferation, apoptosis, or cytokine production. rsc.org The data generated from these screens can help to identify promising lead compounds for further optimization.